molecular formula C21H18N2O5 B1680828 SB 328437 CAS No. 247580-43-4

SB 328437

Cat. No.: B1680828
CAS No.: 247580-43-4
M. Wt: 378.4 g/mol
InChI Key: VMFGCGRAIBLAFY-IBGZPJMESA-N
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Description

SB 328437 (CAS: 247580-43-4) is a potent and selective non-peptidic antagonist of the C-C chemokine receptor type 3 (CCR3), with an IC50 of 4 nM. It exhibits >2500-fold selectivity over related receptors such as CXCR1, CXCR2, CCR7, and C5aR, making it a highly specific therapeutic candidate . Its primary mechanism involves inhibiting CCR3-mediated calcium mobilization and chemotaxis induced by ligands like eotaxin, eotaxin-2, and MCP-4 (IC50 values: 38, 35, and 20 nM, respectively) . This compound has demonstrated efficacy in diverse pathological contexts, including light-induced retinal cell death, 5-fluorouracil (5-FU)-resistant gastric cancer sensitization, and eosinophil migration inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

SB 328437 can be synthesized through a multi-step process involving the following key steps:

    Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the reaction of 1-naphthalenecarboxylic acid with 4-nitroaniline to form N-(1-naphthalenylcarbonyl)-4-nitroaniline.

    Esterification: The core structure is then esterified using methanol and a suitable catalyst to yield the methyl ester derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

SB 328437 undergoes various chemical reactions, including:

    Oxidation: The nitro group in this compound can be reduced to an amino group under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and a palladium catalyst for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.

Major Products

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the role of SB 328437 in overcoming drug resistance in cancer therapies. For instance, it has been shown to reverse resistance to 5-fluorouracil (5-FU) in gastric cancer cells. The combination of this compound with 5-FU significantly enhanced the cytotoxic effects on resistant cancer cell lines, suggesting its potential as an adjunct therapy in chemotherapy .

Case Study: Gastric Cancer

  • Objective: Evaluate this compound's effect on 5-FU resistance.
  • Method: Cell viability assays were conducted using gastric cancer cell lines treated with varying concentrations of 5-FU alone and in combination with this compound.
  • Results: The combination treatment resulted in a lower EC50 for 5-FU, indicating enhanced efficacy against resistant cells .

Eosinophilic Inflammation

This compound has been extensively studied for its effects on eosinophil migration and activation. In models of allergic inflammation, such as asthma and colitis, the compound has demonstrated significant reductions in eosinophil infiltration.

Case Study: Asthma Model

  • Objective: Assess the impact of this compound on eosinophil accumulation.
  • Method: Mice were treated with ovalbumin to induce asthma-like symptoms, followed by administration of this compound.
  • Results: A marked decrease in eosinophil counts in bronchoalveolar lavage fluid was observed, indicating effective suppression of eosinophilic inflammation .

Neurological Protection

In studies involving photoreceptor cell death, this compound was shown to reduce light-induced apoptosis in retinal cells by inhibiting CCR3 signaling pathways. This suggests potential applications in neuroprotection against light-induced damage.

Case Study: Retinal Cell Protection

  • Objective: Investigate the protective effects of this compound on photoreceptor cells.
  • Method: Retinal cell lines were exposed to light stress and treated with this compound.
  • Results: Treatment significantly reduced apoptosis rates compared to control groups .

Lung Inflammation Models

In models of LPS-induced lung injury and influenza infection, this compound effectively reduced neutrophil recruitment and associated tissue damage. This highlights its potential utility in managing acute respiratory conditions characterized by excessive neutrophil activation.

Case Study: LPS-Induced Lung Injury

  • Objective: Determine the effect of this compound on neutrophil recruitment during lung inflammation.
  • Method: Mice were administered LPS followed by treatment with this compound.
  • Results: Significant reductions in neutrophil counts and tissue damage were noted compared to untreated controls .

Summary Table of Findings

Application AreaStudy FocusKey Findings
Cancer TreatmentOvercoming drug resistanceEnhanced efficacy of chemotherapy agents
Eosinophilic InflammationAsthma modelReduced eosinophil infiltration
Neurological ProtectionRetinal cell deathDecreased apoptosis rates
Lung InflammationNeutrophil recruitmentLowered tissue damage and inflammation

Mechanism of Action

SB 328437 exerts its effects by binding to the allosteric site of the CCR3 receptor, thereby inhibiting the binding of endogenous chemokines such as eotaxin, eotaxin-2, and MCP-4. This inhibition prevents the activation of downstream signaling pathways that lead to eosinophil migration and activation. The compound’s high affinity and selectivity for CCR3 make it a valuable tool for studying the receptor’s role in various physiological and pathological processes .

Comparison with Similar Compounds

Comparison with Similar CCR3 Antagonists

SB 328437 vs. SB 297006

Parameter This compound SB 297006
IC50 4 nM (CCR3) 2.5 µM (CCR3)
Selectivity >2500-fold over CXCR1, CXCR2, CCR7 >250-fold over CXCR1, CXCR2, CCR1, CCR7
Additional Targets None Potent CCR1 inhibition
Efficacy in Cell Death Reduces light-induced apoptosis in 661W cells Superior reduction in cell death despite higher IC50
Therapeutic Context Retinal protection, cancer sensitization Inflammatory diseases (e.g., colitis)

Key Findings :

  • Despite this compound’s lower IC50, SB 297006 showed stronger inhibition of light-induced photoreceptor cell death in vitro, likely due to its dual CCR1/CCR3 activity .
  • This compound’s high selectivity minimizes off-target effects, whereas SB 297006’s CCR1 inhibition may broaden its anti-inflammatory applications but increase side-effect risks .

This compound vs. Other CCR3 Inhibitors

A. Structural and Mechanistic Differences :

  • This compound : Binds to an allosteric site on CCR3, inducing conformational changes in the extracellular loop 2 (ECL2) and N-terminal regions. This blocks ligand recognition and receptor activation .
  • Neutralizing Antibodies (e.g., clone 83103) : Target the orthosteric ligand-binding site, directly competing with CCR3 ligands like CCL11. Unlike this compound, antibodies may lack cell permeability .

B. Functional Outcomes :

Compound Application Outcome
This compound 5-FU-resistant gastric cancer Synergizes with 5-FU, reduces TS expression and cell viability
Rapamycin Choroidal neovascularization Inhibits mTOR but lacks CCR3 specificity
NAC (N-acetylcysteine) Oxidative stress models Reduces ROS but non-specific antioxidant

Key Findings :

  • In eosinophil migration models, this compound outperformed non-selective antioxidants like NAC by targeting CCR3-driven pathways .

Therapeutic Advantages and Limitations

Compound Advantages Limitations
This compound - High selectivity for CCR3
- Oral bioavailability
- Broad applications (cancer, retinal diseases)
- Limited efficacy in CCR1/CCR3 co-expressed pathologies
SB 297006 - Dual CCR1/CCR3 inhibition - Lower selectivity increases off-target risks
CCL11 Antibodies - High specificity for ligand blockade - Limited to extracellular targets

Research Highlights and Data Tables

Table 1: In Vitro Efficacy in Retinal Cell Protection

Compound Caspase-3/7 Inhibition (%) ROS Reduction (%) Apoptosis Rate (vs. Control)
This compound 65% (10 nM) 70% 1.5-fold decrease
SB 297006 80% (10 µM) 75% 2.0-fold decrease
NAC 50% (5 mM) 85% 1.2-fold decrease

Source: Light-exposed 661W photoreceptor cell models

Table 2: Cancer Sensitization in Gastric Cells

Treatment Cell Viability (% Reduction) TS mRNA Downregulation (%)
5-FU alone 20% 15%
5-FU + this compound 55% 60%

Source: 5-FU-resistant AGS gastric cancer cells

Biological Activity

SB 328437 is a selective antagonist of the CCR3 receptor, which plays a crucial role in mediating inflammatory responses and chemotaxis of eosinophils and other leukocytes. This compound has been investigated for its potential therapeutic applications in various inflammatory and cancer contexts. Below, we explore the biological activity of this compound through various studies, highlighting its mechanisms, effects on cellular behavior, and potential clinical implications.

This compound primarily functions by blocking the CCR3 receptor, which is known to be involved in the recruitment of eosinophils and neutrophils during inflammatory responses. The inhibition of this receptor can lead to reduced inflammation and tissue damage in various models of disease.

Key Findings:

  • Neutrophil Recruitment : In models of lipopolysaccharide (LPS)-induced lung injury and influenza infection, this compound significantly reduced neutrophil recruitment to the alveolar space, suggesting a protective effect against acute lung injury by modulating inflammatory responses .
  • Eosinophil Migration : Studies have shown that this compound impairs eosinophil migration in response to CCL11, a chemokine that promotes eosinophil recruitment, indicating its potential utility in treating conditions characterized by eosinophilia .

Table 1: Summary of Key Studies on this compound

Study FocusModel/MethodologyKey Results
Neutrophil RecruitmentLPS-induced lung injury modelReduced neutrophil recruitment and tissue damage
Eosinophil MigrationCCL11-induced eosinophil migrationImpaired migration in ovariectomized mice
Chemoresistance in Gastric Cancer5-FU-resistant gastric cancer cell lineEnhanced sensitivity to 5-FU when combined with this compound
Chronic ColitisMouse model of chronic colitisAttenuated disease activity and reduced eosinophils

Case Studies

  • LPS-Induced Lung Injury :
    • In a study evaluating the effects of this compound on LPS-induced lung injury, researchers administered the antagonist intraperitoneally. Results showed a significant reduction in neutrophil counts in bronchoalveolar lavage fluid (BALF) compared to controls. Histological analysis revealed decreased tissue damage and inflammation markers, supporting the hypothesis that CCR3 blockade mitigates acute lung injury .
  • Eosinophilic Colitis :
    • Another investigation focused on chronic colitis demonstrated that treatment with this compound led to decreased eosinophil counts in inflamed tissues. The study highlighted the compound's ability to reduce inflammatory cytokines and improve histopathological scores, suggesting its therapeutic potential for inflammatory bowel diseases .
  • Gastric Cancer :
    • A recent study explored the use of this compound in sensitizing gastric cancer cells resistant to chemotherapy (5-FU). The combination treatment significantly decreased cell viability compared to controls, indicating that CCR3 antagonism may enhance the efficacy of existing chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of SB 328437 in modulating CCR3 activity?

this compound is a selective, non-peptide CCR3 antagonist that binds to the extracellular loop 2 (ECL2) and transmembrane domain of CCR3. Its interaction induces conformational changes in the receptor, particularly closure of the ligand-binding pocket, which blocks endogenous chemokine recognition (e.g., eotaxin-1/2, MCP-4) . Key residues involved include Cys183 and Leu32, which stabilize the closed conformation, preventing downstream signaling (e.g., MAPK, JAK/STAT pathways) .

Methodological Insight : To validate CCR3 antagonism, researchers use:

  • Calcium flux assays (IC₅₀ = 4 nM for this compound) to measure inhibition of ligand-induced Ca²⁺ mobilization .
  • Molecular dynamics simulations (GROMACS/CHARMM-GUI) to model this compound-CCR3 interactions over 50–100 ns trajectories .

Q. How does this compound influence cellular viability in CCR3-expressing models?

this compound alone does not significantly reduce cell viability in 5-fluorouracil (5-FU)-resistant gastric cancer (AGS R-5FU) cells. However, it synergizes with 5-FU to decrease viability by 40–60% via downregulating thymidylate synthase (TS) and CCR3 mRNA .

Experimental Design :

  • Cell viability assays : Use MTT or Annexin V/PI staining (e.g., 10 μM this compound + 5-FU for 48 hrs) .
  • RT-qPCR : Quantify TS and CCR3 expression post-treatment (normalized to β-actin) .

Q. What experimental models are suitable for studying this compound’s effects?

  • In vitro : 5-FU-resistant AGS gastric cancer cells , eosinophil-rich inflammatory models (e.g., allergic airway inflammation) .
  • In silico : Homology modeling of CCR3 using CCR5/CCR2 templates (PDB IDs: 4MBS, 6QZH) .

Advanced Research Questions

Q. How does this compound reverse chemoresistance in 5-FU-resistant gastric cancer cells?

this compound sensitizes resistant cells by:

  • Downregulating TS : Combined with 5-FU, it reduces TS expression (Δ = 2.5-fold vs. 5-FU alone), overcoming 5-FU resistance .
  • Modulating CCR3-STAT3 crosstalk : CCR3 inhibition disrupts STAT3-mediated survival signaling, enhancing apoptosis .

Data Contradiction Analysis :

  • Conflict: this compound alone shows no viability reduction in AGS R-5FU cells but enhances 5-FU efficacy.
  • Resolution: CCR3 antagonism likely requires co-treatment to block compensatory pathways (e.g., chemokine-driven proliferation) .

Q. What structural features of this compound enable its selective CCR3 binding?

this compound’s selectivity arises from:

  • Hydrophobic interactions : With residues (A31, L87, W90) in CCR3’s binding pocket .
  • Electrostatic complementarity : Proton donor/acceptor atoms attract T86, Y113, and T200 .

Methodology for Structural Analysis :

  • Molecular docking (Autodock 4.2): Define binding energy (ΔG = −9.2 kcal/mol) and binding pose .
  • Principal component analysis (PCA) : Compare CCR3’s open/closed states in MD simulations .

Q. How to resolve discrepancies in this compound’s efficacy across different disease models?

Example: this compound reduces eosinophil migration in allergic models but requires 5-FU co-treatment in gastric cancer .

  • Hypothesis : Tissue-specific CCR3 dimerization or ligand redundancy (e.g., CCL11 vs. CCL26) may alter efficacy.
  • Validation : Perform co-immunoprecipitation (Co-IP) to assess CCR3 dimerization in different cell types.

Q. Methodological Recommendations

  • For in vitro studies : Use serum-free conditions to avoid chemokine interference .
  • For structural studies : Apply periodic boundary conditions in MD simulations to mimic membrane environments .
  • For data interpretation : Use PCA to distinguish noise from biologically relevant conformational changes .

Properties

IUPAC Name

methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFGCGRAIBLAFY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440571
Record name SB 328437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247580-43-4
Record name SB 328437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 247580-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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